Cabamiquine's activity against different Plasmodium life cycle stages
Cabamiquine's activity against different Plasmodium life cycle stages
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cabamiquine (formerly known as M5717 or DDD107498) is a novel quinoline-4-carboxamide derivative antimalarial agent with a unique mechanism of action, demonstrating potent activity against multiple stages of the Plasmodium falciparum life cycle.[1][2] This potent activity, coupled with a long half-life of over 150 hours, positions cabamiquine as a promising candidate for both treatment and chemoprevention of malaria, potentially as a single-dose monthly regimen.[1][3] This technical guide provides an in-depth overview of cabamiquine's activity against the various life cycle stages of Plasmodium, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
Cabamiquine exerts its antiplasmodial effect by inhibiting protein synthesis.[2][4][5] Its specific molecular target is the eukaryotic translation elongation factor 2 (eEF2), which is crucial for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[1][3] By binding to P. falciparum eEF2, cabamiquine effectively stalls this process, leading to parasite death.[3]
Mechanism of action of cabamiquine.
Activity Against Plasmodium Life Cycle Stages
Cabamiquine demonstrates activity against the liver, blood, and transmissible stages of the Plasmodium parasite.[2][6][7]
Liver Stage (Exo-erythrocytic Stage)
Cabamiquine exhibits potent causal prophylactic activity, effectively targeting the asymptomatic liver stage of Plasmodium infection and preventing the development of blood-stage parasitemia.[3][4][8] Clinical studies have shown that cabamiquine is more potent in the liver stage compared to the blood stage.[9]
Quantitative Data: Liver Stage Activity
| Study Type | Organism | Dosage | Efficacy | Reference |
| Controlled Human Malaria Infection (CHMI) | P. falciparum | 30 mg (single oral dose) | Median time to parasitemia prolonged to 15 days (vs. 10 days for placebo) | [3][6] |
| CHMI | P. falciparum | 60 mg (single oral dose) | Median time to parasitemia prolonged to 22 days (vs. 10 days for placebo) | [3][6] |
| CHMI | P. falciparum | 80 mg (single oral dose) | Median time to parasitemia prolonged to 24 days (vs. 10 days for placebo) | [3][6] |
| CHMI | P. falciparum | ≥100 mg (single oral dose) | 100% protection against parasitemia (early and late liver stages) | [3][6] |
| In vivo (mouse model) | P. berghei | 1.5 mg/kg (in combination with ganaplacide) | Curative, no liver or blood stage parasites detected | [4] |
Blood Stage (Erythrocytic Stage)
Cabamiquine is also active against the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria.[3][10] It has demonstrated efficacy against both laboratory strains and clinical isolates of P. falciparum, as well as other Plasmodium species like P. ovale and P. malariae.[2][11]
Quantitative Data: Blood Stage Activity
| Assay Type | Organism/Strain | Parameter | Value | Reference |
| In vitro | P. falciparum (IBSM population) | MICb | 7.12 ng/mL (95% CI: 6.26–7.88 ng/mL) | [9] |
| In vitro | P. falciparum (SpzCh population) | MICb | 1.28 ng/mL (95% CI: 1.12–1.43 ng/mL) | [9] |
| Ex vivo | P. malariae clinical isolates | Susceptibility | Less susceptible than P. falciparum (p = 0.001) | [2][7] |
| Ex vivo | P. ovale clinical isolates | Susceptibility | No significant difference compared to P. falciparum | [2][7] |
| In vitro | P. falciparum 3D7 WT | EC50 (post-drug exposure) | 170-191 fold increase in resistant mutants | [12] |
MICb: Blood stage minimum inhibitory concentration
Transmission Stage (Gametocytes)
Cabamiquine has shown potential for transmission-blocking activity by inhibiting the formation of gametocytes, the sexual stage of the parasite that is transmitted to mosquitoes.[1][13][14] This activity is crucial for malaria elimination efforts as it can interrupt the cycle of transmission.[15]
Experimental Protocols
Controlled Human Malaria Infection (CHMI) for Liver Stage Activity
This protocol assesses the causal chemoprophylactic activity of a drug candidate.
Workflow for a CHMI study.
Methodology:
-
Participant Enrollment: Healthy, malaria-naive adult volunteers are enrolled in the study.[3]
-
Randomization: Participants are randomly assigned to receive either cabamiquine at various single oral doses (e.g., 30 mg, 60 mg, 80 mg, 100 mg, 200 mg) or a matching placebo in a double-blind manner.[3]
-
Sporozoite Challenge: All participants receive a direct venous inoculation (DVI) of P. falciparum sporozoites.[3]
-
Drug Administration: A single oral dose of cabamiquine or placebo is administered at a specified time point relative to the sporozoite challenge, targeting either early (e.g., 2 hours post-inoculation) or late (e.g., 96 hours post-inoculation) liver-stage parasites.[3]
-
Monitoring and Endpoint: Participants are monitored for the development of blood-stage parasitemia for up to 28 days. The primary endpoint is the number of participants who develop parasitemia, with time to parasitemia also being a key measure.[3]
In Vitro Susceptibility Assays for Blood Stage Activity
These assays determine the concentration of a drug that inhibits parasite growth.
Workflow for in vitro susceptibility testing.
Methodology:
-
Parasite Culture: P. falciparum laboratory strains or immediate ex vivo (IEV) clinical isolates are cultured in vitro.[10][16]
-
Drug Preparation and Addition: Cabamiquine is dissolved (e.g., in DMSO) and serially diluted. These dilutions are added to the parasite cultures in 96-well plates.[16]
-
Incubation: The plates are incubated under standard parasite culture conditions for a specified duration, typically 72 hours.[11]
-
Growth Assessment: Parasite viability and growth are assessed using various methods, such as SYBR Green-based fluorescence assays or MitoTracker staining.[10][17]
-
Data Analysis: The drug concentration that inhibits 50% of parasite growth (EC50 or IC50) is determined by fitting the dose-response data to a suitable model.[11]
Conclusion
Cabamiquine is a potent, multi-stage antimalarial with a novel mechanism of action. Its strong causal prophylactic activity against liver-stage parasites and its efficacy against blood-stage parasites, including those of different Plasmodium species, make it a highly promising candidate for both the prevention and treatment of malaria. Further development and clinical trials, particularly in combination therapies to mitigate the risk of resistance, are warranted to fully realize its potential in the global effort to control and eliminate malaria.[2][7][8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Multiple-stage active antimalarial, Cabamiquine, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Causal chemoprophylactic activity of cabamiquine against Plasmodium falciparum in a controlled human malaria infection: a randomised, double-blind, placebo-controlled study in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor cabamiquine for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Propensity of selecting mutant parasites for the antimalarial drug cabamiquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transmission-blocking drugs for malaria elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Towards clinically relevant dose ratios for Cabamiquine and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
